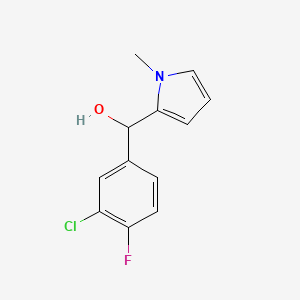
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde or carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)amine
Uniqueness
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁ClFNO
- Molecular Weight : 239.68 g/mol
- CAS Number : Not available
- Purity : 97% GC-FID
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves specific chemical reactions that enhance its biological activity. The compound's structure suggests it may interact with various biological targets, including receptors involved in inflammatory responses and cancer cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on pyrrolidine derivatives showed that modifications in the structure could lead to enhanced inhibition of cancer cell lines. The compound's ability to inhibit tubulin polymerization suggests a mechanism for disrupting cancer cell division, leading to cell cycle arrest in the G2/M phase .
Inhibition of Receptor Tyrosine Kinases
The compound has been evaluated for its activity against Colony Stimulating Factor 1 Receptor (CSF1R), a target for therapies aimed at treating various cancers and inflammatory diseases. In vitro studies demonstrated that related compounds exhibited subnanomolar inhibition of CSF1R, indicating that structural modifications can significantly enhance receptor selectivity and potency .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Anticancer Activity | Tubulin | 0.08–12.07 | |
| CSF1R Inhibition | CSF1R | <5 | |
| Antibacterial Activity | Various Bacteria | 0.0039–0.025 |
Case Studies
- CSF1R Inhibition Study :
- Anticancer Mechanism :
Properties
Molecular Formula |
C12H11ClFNO |
|---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-10(14)9(13)7-8/h2-7,12,16H,1H3 |
InChI Key |
MKIIHTRXIQCDEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















